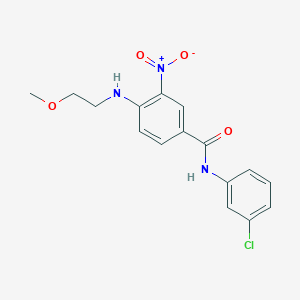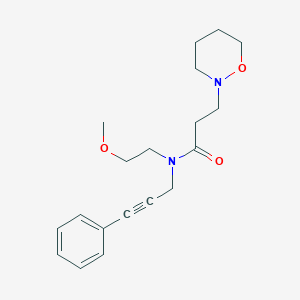![molecular formula C18H16BrN3O3 B4141834 1-[3-(4-Bromophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B4141834.png)
1-[3-(4-Bromophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
概要
説明
1-[3-(4-Bromophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of bromine and nitro functional groups attached to phenyl rings, along with a propionyl group and a dihydropyrazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole core: This can be achieved by the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the bromophenyl and nitrophenyl groups: This step involves the use of bromobenzene and nitrobenzene derivatives, which can be introduced through electrophilic aromatic substitution reactions.
Addition of the propionyl group: This can be done via acylation reactions using propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The bromine atom can be replaced by hydrogen through catalytic hydrogenation.
Substitution: The bromine atom can be substituted by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Reduction of the nitro group: 5-(4-bromophenyl)-3-(3-aminophenyl)-1-propionyl-4,5-dihydro-1H-pyrazole.
Substitution of the bromine atom: 5-(4-aminophenyl)-3-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazole.
科学的研究の応用
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological assays: Used in the study of enzyme inhibition and receptor binding.
Medicine
Drug development: Investigated for potential pharmacological activities such as anti-inflammatory and anticancer properties.
Industry
Material science: Used in the development of new materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of 1-[3-(4-Bromophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the bromine and nitro groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-(4-chlorophenyl)-3-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
5-(4-bromophenyl)-3-(3-aminophenyl)-1-propionyl-4,5-dihydro-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique combination of bromine and nitro groups in 1-[3-(4-Bromophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one provides distinct chemical reactivity and potential for diverse applications in various fields of research.
特性
IUPAC Name |
1-[3-(4-bromophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-2-18(23)21-17(12-6-8-14(19)9-7-12)11-16(20-21)13-4-3-5-15(10-13)22(24)25/h3-10,17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZMTVQUIIRFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-fluorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4141754.png)
![8-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4141762.png)
![N-[2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4141776.png)
![2-(3-chloro-4-methylphenoxy)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B4141789.png)


![N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride](/img/structure/B4141805.png)
![methyl 4-[6,7-dimethyl-2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4141821.png)

![4-methoxy-N-({5-[(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4141835.png)
![2-(5-{4-[(3-ethoxyphenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B4141843.png)


![2-(1-adamantyl)-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B4141864.png)
